
N-Hydroxyisoquanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxyisoquanine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is part of the broader class of isoquinoline derivatives, which are known for their diverse biological activities and roles in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyisoquanine typically involves the hydroxylation of isoquinoline derivatives. One common method includes the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of nitrogen-containing heterocycles . The reaction conditions often require the presence of molecular oxygen and a suitable cofactor, such as flavin adenine dinucleotide (FAD).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydroxylation using metal-based catalysts. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxyisoquanine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, and various substituted isoquinoline derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
N-Hydroxyisoquanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms, particularly those involving hydroxylation reactions.
Medicine: Its derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of N-Hydroxyisoquanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group on the nitrogen atom plays a crucial role in its reactivity and binding affinity. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxyquinoline: Similar in structure but differs in the position of the hydroxyl group.
N-Hydroxyisoquinoline: Another closely related compound with slight variations in the ring structure.
Quinazolinone Derivatives: These compounds share a similar nitrogen-containing heterocyclic core but have different functional groups and biological activities
Uniqueness
N-Hydroxyisoquanine is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
7269-59-2 |
|---|---|
Fórmula molecular |
C5H3N5O2 |
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
6-nitroso-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3N5O2/c11-5-8-3-2(6-1-7-3)4(9-5)10-12/h1H,(H2,6,7,8,9,11) |
Clave InChI |
HPYMZEWGNUSZPY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC(=O)NC(=C2N1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


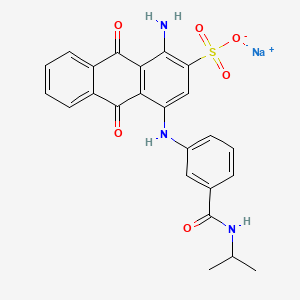
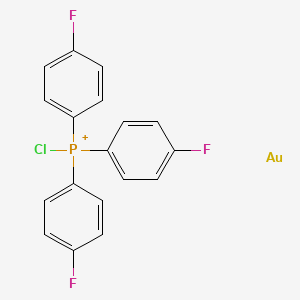

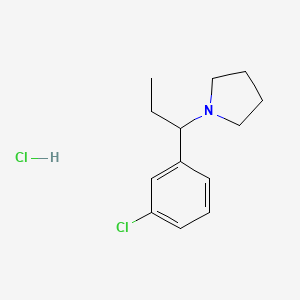

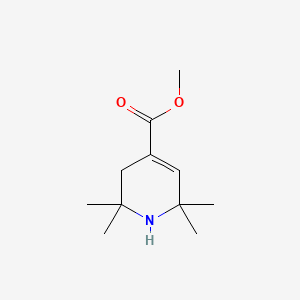


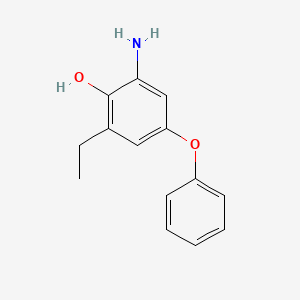



![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)

